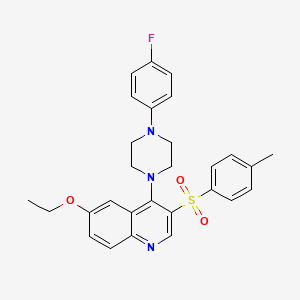

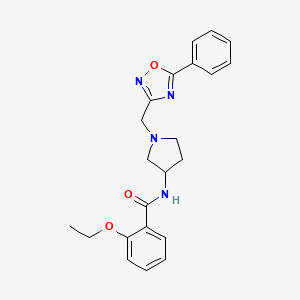

![molecular formula C18H17NO3S2 B2482201 (E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide CAS No. 2097941-45-0](/img/structure/B2482201.png)

(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide is a useful research compound. Its molecular formula is C18H17NO3S2 and its molecular weight is 359.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

Furanyl- and thienyl-substituted compounds, which share some structural similarities with the chemical , play a significant role in medicinal chemistry. They are particularly important in the design of bioactive molecules, including purine and pyrimidine nucleobases, nucleosides, and their analogues. These compounds exhibit a wide range of activities, such as antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The bioisosteric replacement of aryl substituents with heteroaryl ones has shown to impact their activities significantly, making them subjects of intense structure-activity relationship studies (Ostrowski, 2022).

Sulfonamides in Drug Development

Sulfonamides, a class of compounds including the given chemical, have been extensively reviewed for their roles in drug development, showcasing a broad spectrum of applications. They have been incorporated into various drugs such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. Novel drugs incorporating sulfonamide groups continue to show significant antitumor activity, underlining the continued relevance and potential of sulfonamides in creating selective drugs for conditions like glaucoma and cancer (Carta, Scozzafava, & Supuran, 2012).

Antibacterial Activity of Thiophene-Aryl Sulfonamide

Thiophene or chromene moiety-containing aryl sulfonamides have been specifically reviewed for their promising antibacterial activity. These compounds demonstrate significant pharmacological activities against pathogenic microbes, highlighting the importance of structural optimization in developing potent derivatives for pharmacological applications (Rathore et al., 2021).

Desulfurization and Deoxygenation Studies

The interaction of thiophene and furan compounds with palladium surfaces has been studied, showing different reactivity despite structural similarities. These studies are crucial for understanding the fundamental chemical reactions involved in the desulfurization and deoxygenation of heterocycles, which is relevant for both environmental and synthetic applications (Caldwell & Land, 1997).

Sulfonamide Inhibitors in Therapeutic Patents

Sulfonamide compounds have been highlighted for their bacteriostatic properties and their use in treating various infections. Recent patent reviews emphasize the need for novel sulfonamides with improved selectivity and activity against targeted conditions, reinforcing the sulfonamide motif's privileged status in drug discovery (Gulcin & Taslimi, 2018).

Properties

IUPAC Name |

(E)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c20-24(21,12-9-15-5-2-1-3-6-15)19-13-17(16-8-11-23-14-16)18-7-4-10-22-18/h1-12,14,17,19H,13H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOLGMWBHYMIQP-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2482121.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2482124.png)

![Tert-butyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2482125.png)

![7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482128.png)

![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2482132.png)

![N-(2-chloro-4-methylphenyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2482139.png)

![3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482141.png)